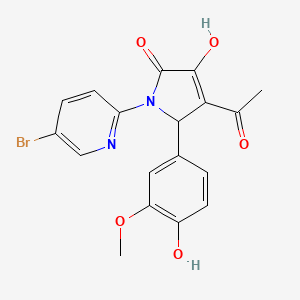

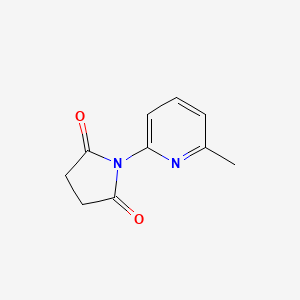

![molecular formula C16H13N3O3 B5522826 methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate

Übersicht

Beschreibung

Methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research demonstrates the synthesis of related compounds, like 9-(Tropylidenehydrazono)fluorene, through reactions involving fluorene derivatives, which can be aminated and further reacted with reagents like tosyl isocyanate to yield cycloadducts with distinct structural features (Minabe et al., 1998).

- Novel aromatic polyamides containing fluorenylidene groups have been synthesized, demonstrating the utility of fluorene derivatives in creating materials with high thermal stability and solubility in organic solvents, indicating potential applications in advanced material science (Hsiao et al., 1999).

Photocatalysis and Chemical Reactions

- Fluorene derivatives, such as 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), have been explored as photocatalysts in decarboxylative arylation reactions, highlighting their potential in facilitating light-driven chemical transformations (Chen et al., 2019).

Supramolecular Chemistry

- The structural and supramolecular features of Fmoc (fluorenylmethoxycarbonyl) protected amino acids have been systematically studied, providing insights into noncovalent interactions and supramolecular synthon patterns, which are crucial for designing novel biomaterials and therapeutics (Bojarska et al., 2020).

Agricultural Applications

- Fluorene-9-carboxylic acids and their derivatives have been identified as plant-growth regulators, with some compounds exhibiting strong effects on plant development, suggesting potential agricultural applications (Schneider et al., 1965).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSOUZFSFGBUOB-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331387 | |

| Record name | methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303059-56-5 | |

| Record name | methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)